Rhapontigenin

描述

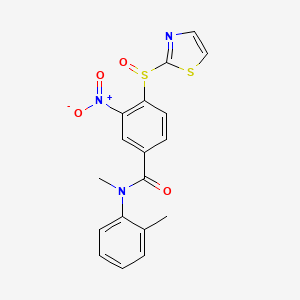

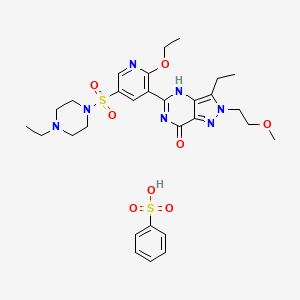

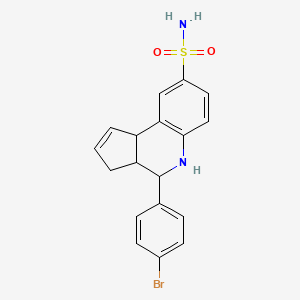

Rhapontigenin is a stilbenoid, which can be isolated from Vitis coignetiae or from Gnetum cleistostachyum . It has shown action on prostate cancer cells and has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Synthesis Analysis

A method was established to enzymatically synthesize rhapontigenin from the glycosylated parent compound rhaponticin . A novel and simple high-performance liquid chromatographic method was developed for the determination of rhapontigenin .

Molecular Structure Analysis

Rhapontigenin (1a) and isorhapontigenin (1b) consist of a pair of positional isomers. Rhapontin (1d) is the glucoside of rhapontigenin (1b). Therefore, comparison of their structures can be used to analyze the structure–activity relationship in the ferroptosis inhibitory action of the monostilbene family .

Chemical Reactions Analysis

The anti-inflammatory action of rhaponticin and rhapontigenin involves the inhibition of the activation of NF-κB . Structure–activity relationship (SAR) studies indicated that the oxygen-containing functional groups such as –OH and –OCH3 in the benzene ring might be essential for the activity of rhaponticin .

Physical And Chemical Properties Analysis

Rhapontigenin has a molecular formula of C15H14O4 and a molar mass of 258.27 g/mol .

科学研究应用

代谢和抗癌特性

- Rhapontigenin已展示出抗癌活性,并作为潜在的人类细胞色素P450抑制剂。其代谢物rhaponticin显示出类似的效果 (Chen et al., 2020)。

心血管和脂质调节

- 它具有抗高脂血症的效果,如在饲喂高胆固醇饮食的大鼠中所证实,rhapontigenin导致血清脂质水平显著降低 (Jo, Kim, & Lim, 2014)。

- Rhapontigenin在异丙肾上腺素诱导的心肌梗死大鼠模型中表现出心脏保护作用,表明其在治疗与心脏相关的疾病中的潜力 (Fan, 2019)。

抗氧化和细胞保护

- 它显示出显著的抗氧化特性,保护细胞免受氧化应激引起的损伤。这包括清除活性氧自由基,保护细胞膜脂质过氧化和DNA损伤 (Zhang et al., 2007)。

抗微生物和抗真菌效果

- 对白念珠菌表现出抗真菌活性,可能通过诱导凋亡和抑制麦角固醇生物合成 (Kim, Kim, & Lim, 2013)。

- 此外,它与其他抗生素结合后,对痤疮丙酸杆菌表现出增强的抗菌活性 (Kim, Kim, & Lim, 2010)。

对皮肤和神经健康的影响

- Rhapontigenin已被研究用于抑制黑色素合成的潜力,表明其可能在皮肤健康应用中使用 (Lee, Kim, Park, & Lim, 2012)。

- 在神经母细胞瘤细胞中显示出对β淀粉样蛋白诱导的凋亡的保护作用,暗示其在阿尔茨海默病背景下的相关性 (Misiti et al., 2006)。

抗炎和免疫调节作用

- Rhapontigenin显示出显著的抗炎特性,这在各种炎症性疾病中可能有益 (Kołodziejczyk-Czepas & Czepas, 2019)。

- 通过PI3K/AKT/mTOR途径抑制癌细胞上皮间质转化,为其抗癌和抗转移特性提供潜在机制 (Yeh et al., 2016)。

在食品保鲜和农业中的应用

- 对Pectobacterium carotovorum的群体感应抑制剂具有潜在作用,可用于蔬菜保鲜和控制农业中的细菌病 (Li et al., 2022)。

代谢和药代动力学

- 了解其代谢和药代动力学对于开发合适的剂型和临床应用至关重要。研究已经表征了动物模型中rhapontigenin的代谢途径和生物利用度 (Zhao et al., 2012)。

安全和危害

属性

IUPAC Name |

5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023634 | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhapontigenin | |

CAS RN |

500-65-2 | |

| Record name | Rhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Rhapontigenin demonstrates a strong inhibitory effect on tyrosinase, a key enzyme involved in melanin synthesis. [, , ] This inhibitory action is significantly stronger compared to its glycoside form, rhapontin. [] Additionally, rhapontigenin has been shown to inhibit melanin synthesis in B16F10 melanoma cells more effectively than rhapontin. []

A: Research suggests that rhapontigenin inhibits hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in hypoxic PC-3 prostate cancer cells. [] This inhibition leads to decreased vascular endothelial growth factor (VEGF) secretion and subsequently suppresses tube formation in human umbilical vein endothelial cells, effectively hindering angiogenesis. []

A: Rhapontigenin demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), DPPH radicals, and hydrogen peroxide. [] It protects against oxidative stress-induced cellular damage, including membrane lipid peroxidation and DNA damage. [] Furthermore, it inhibits apoptosis in Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide. []

A: Rhapontigenin (3,3′,5-Trihydroxy-4′-methoxystilbene) has the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. [, , ]

A: Proton NMR, 13C-NMR, UV, IR, and MALDI-Mass spectrometry have been employed to characterize and confirm the structure of rhapontigenin. [, , ] These techniques provide information on the compound's functional groups, connectivity, and molecular weight.

A: While rhapontigenin itself has not been reported to possess direct catalytic properties, its formation from rhapontin through enzymatic transformation by enzymes like Pectinex highlights its role as a substrate in biocatalytic processes. [, , , ]

A: Yes, molecular docking studies have been conducted to investigate the interactions of rhapontigenin with targets like acetylcholinesterase and amyloid-β peptide. [] These studies provide insights into the binding modes and potential inhibitory mechanisms of rhapontigenin against these targets.

A: Studies on rhapontigenin and its analogs reveal that the presence and position of hydroxyl and methoxy groups significantly influence its biological activity. For instance, rhapontigenin, with a methoxy group at ring B, exhibits weaker anti-staphylococcal activity compared to its analog, pterostilbene, which has methoxy groups at ring A. [] Similarly, the presence of a hydroxyl group at the 4′-position enhances the inhibitory effect of piceatannol against Staphylococcus aureus. []

A: Rhapontigenin, the aglycone form of rhapontin, exhibits significantly higher biological activity compared to its glycosylated counterpart. [, , ] This difference in activity is attributed to the improved cellular uptake and target interaction of the aglycone form.

A: Encapsulation of rhapontigenin within cyclodextrin complexes has shown promising results in enhancing its solubility, stability, and potentially its bioavailability. [] This approach overcomes the limitations associated with its low water solubility and susceptibility to degradation, paving the way for the development of more effective formulations.

ANone: While the provided research papers do not directly address SHE regulations, it is crucial to emphasize that any development or application of rhapontigenin as a pharmaceutical or cosmetic ingredient must adhere to all relevant safety and regulatory guidelines.

A: Several in vitro models have been employed to assess the effects of rhapontigenin, including: * Enzyme Inhibition Assays: To determine its inhibitory potential against tyrosinase, [, , ] 5-lipoxygenase, [] cyclooxygenase-1 and -2. [] * Cell Culture Studies: Assessing its anti-proliferative effects on cancer cell lines like PC-3 prostate cancer cells, [] B16F10 melanoma cells, [] and MDA-MB-231 breast cancer cells. [] * Antimicrobial Assays: Evaluating its antibacterial activity against Staphylococcus aureus [] and Propionibacterium acnes. []

ANone: Researchers have utilized various animal models, primarily rodent models, to investigate the in vivo effects of rhapontigenin:

* **Rat model of myocardial infarction:** Evaluating its cardioprotective effects in isoproterenol-induced myocardial infarction. []* **Rat model of hyperlipidemia:** Assessing its antihyperlipidemic effects in rats fed a high-cholesterol diet. [] * **Mouse model of memory impairment:** Investigating its potential to improve scopolamine-induced memory impairment in ICR mice. [] * **Mouse model of inflammation:** Studying its anti-inflammatory effects in carrageenan-induced paw inflammation. []ANone: The provided research articles primarily focus on the chemical characterization, in vitro activity, and some in vivo studies of rhapontigenin. Therefore, information regarding resistance mechanisms, detailed toxicity profiles, drug delivery strategies, biomarker research, specific analytical method validation, environmental impact, immunogenicity, drug-transporter interactions, and other aspects mentioned in questions 11-27 is currently limited within the scope of these studies. Further research is warranted to address these specific areas comprehensively.

ANone: Given its diverse biological activities, rhapontigenin holds promise for applications across various fields:

* **Pharmaceuticals:** Potential therapeutic agent for conditions such as cancer, [, ] cardiovascular diseases, [] hyperlipidemia, [] and neurodegenerative disorders. []* **Cosmetics:** Promising ingredient for skin-whitening and anti-aging formulations due to its anti-melanogenic [, ] and antioxidant properties. []* **Food Industry:** Potential as a natural preservative due to its antimicrobial activity against bacteria and fungi. [, ]体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)

![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)

![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)